molecular formula C14H17Cl2N3O2S B7754543 2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone

2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone

Cat. No.: B7754543
M. Wt: 362.3 g/mol
InChI Key: HGLYQTJVCJOMSE-YDALLXLXSA-N
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Description

2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone involves its interaction with specific molecular targets. The oxadiazole ring and sulfanyl group are believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds

Properties

IUPAC Name

2-[[5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S.ClH/c1-8(2)12(16)13-17-18-14(20-13)21-7-11(19)9-3-5-10(15)6-4-9;/h3-6,8,12H,7,16H2,1-2H3;1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLYQTJVCJOMSE-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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